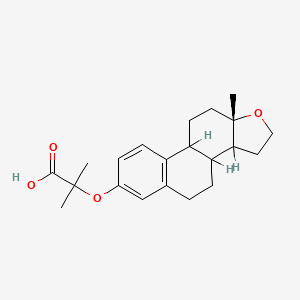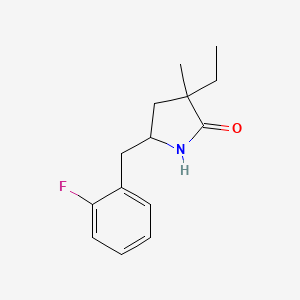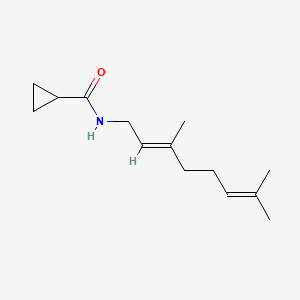
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo- is a complex organic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a seleno group, a thioxo group, and various alkyl and aryl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo- typically involves multi-step organic reactions. The starting materials often include pyrimidinone derivatives, seleno reagents, and thioxo compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxide derivatives.
Reduction: The thioxo group can be reduced to form thiol derivatives.
Substitution: The aryl and alkyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems.
Major Products
The major products formed from these reactions include selenoxide derivatives, thiol derivatives, and substituted pyrimidinone compounds.
Scientific Research Applications
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo- involves its interaction with specific molecular targets and pathways. The seleno and thioxo groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4(1H)-Pyrimidinone derivatives with different substituents.
- Seleno compounds with similar structural features.
- Thioxo compounds with analogous reactivity.
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo- lies in its combination of seleno and thioxo groups, along with its specific aryl and alkyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
172256-00-7 |
|---|---|
Molecular Formula |
C23H26N2O2SSe |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)selanyl-1-(phenylmethoxymethyl)-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C23H26N2O2SSe/c1-15(2)20-21(26)24-23(28)25(14-27-13-18-8-6-5-7-9-18)22(20)29-19-11-16(3)10-17(4)12-19/h5-12,15H,13-14H2,1-4H3,(H,24,26,28) |
InChI Key |
OHNSWWDLDFEMID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)[Se]C2=C(C(=O)NC(=S)N2COCC3=CC=CC=C3)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


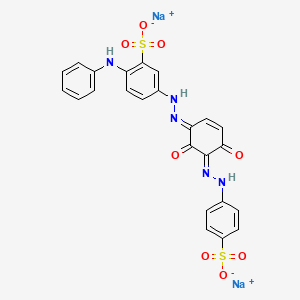
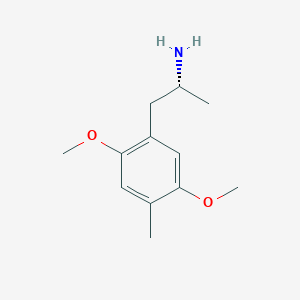
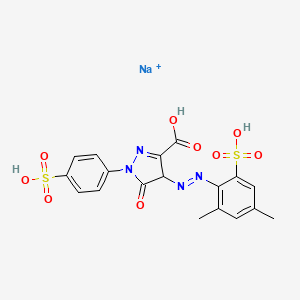

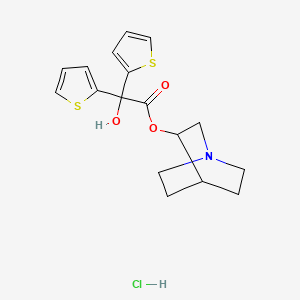
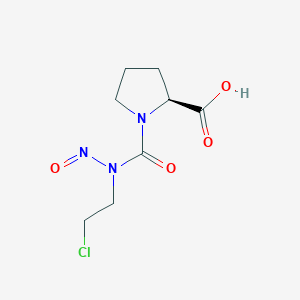
![4-[(2r,3s)-3-[(3,4-Dihydroxyphenyl)methyl]-2-Methylbutyl]benzene-1,2-Diol](/img/structure/B12777732.png)
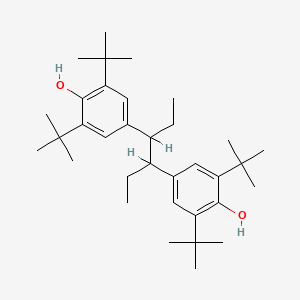

![(5S,5aS,8aR,9R)-5-[2-(diethylamino)ethylamino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12777742.png)

